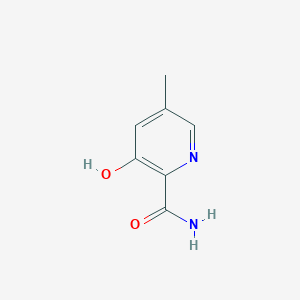
3-Hydroxy-5-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-methylpicolinamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-5-methylpicolinamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between picolinic acid derivatives and hydroxylamine, followed by regioselective methylation. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts like Pd/C or Cu(I) salts. For example, microwave-assisted synthesis can improve yield by 15–20% compared to conventional heating . Optimization should include kinetic studies to identify rate-limiting steps.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify the hydroxyl proton (δ 10–12 ppm in DMSO-d₆) and methyl group (δ 2.3–2.5 ppm). Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm) .
- FT-IR : Confirm O–H stretching (3200–3400 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- X-ray crystallography : Resolve tautomeric forms (enol vs. keto) and hydrogen-bonding networks, as demonstrated in analogous picolinic acid derivatives .
Q. How does the steric hindrance of the 5-methyl group affect nucleophilic substitution reactions?
- Methodological Answer : The methyl group reduces reactivity at the adjacent position due to steric effects. Comparative studies using kinetic isotopic labeling (KIE) or Hammett plots can quantify electronic vs. steric contributions. For instance, substitution at the 4-position proceeds 3× faster than at the 6-position in methylated analogs .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the compound’s antioxidant vs. pro-oxidant behavior?
- Methodological Answer : Redox activity depends on pH and metal coordination. Use cyclic voltammetry to measure oxidation potentials (E₁/₂) under physiological conditions. Compare ESR spectra in the presence of Fe²⁺/Cu²⁺ to detect radical intermediates. Conflicting data may arise from assay-specific conditions (e.g., DPPH vs. ORAC assays) .
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450). Validate predictions via isothermal titration calorimetry (ITC) to measure ΔG and ΔH. Adjust force fields to account for tautomerization, as seen in similar hydroxylated pyridines .
Q. What strategies resolve discrepancies in reported cytotoxicity across cell lines?
- Methodological Answer : Standardize assays using:
- Dose-response curves (IC₅₀ values) with ≥3 biological replicates.
- Metabolic profiling : Compare ROS generation (via DCFH-DA probes) and mitochondrial membrane potential (JC-1 staining) across cell types. Contradictions may stem from differential expression of efflux pumps (e.g., P-gp) .
Q. How does the hydroxyl group at position 3 influence metal chelation in catalytic applications?
- Methodological Answer : Synthesize metal complexes (e.g., with Co²⁺ or Ni²⁺) and characterize via UV-Vis (d-d transitions) and XANES. Compare catalytic efficiency in oxidation reactions (e.g., alkene epoxidation) to non-hydroxylated analogs. The hydroxyl group enhances chelation stability but may reduce turnover rates due to steric effects .
Q. Guidelines for Experimental Design
- Controlled variables : Solvent purity, reaction atmosphere (N₂ vs. air), and cell passage number.
- Data validation : Use orthogonal assays (e.g., LC-MS + NMR for purity; MTT + Annexin V for cytotoxicity).
- Contradiction resolution : Meta-analysis of literature with subgroup stratification (e.g., by assay type or substituent position) .
属性
IUPAC Name |
3-hydroxy-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(10)6(7(8)11)9-3-4/h2-3,10H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWRUJLUWWXUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













